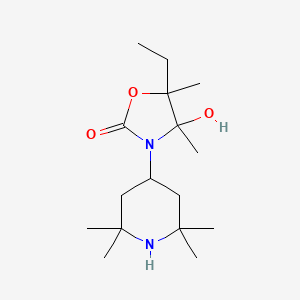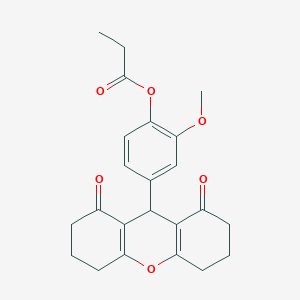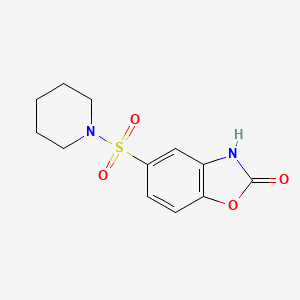
5-Ethyl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazolidinones, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of multiple substituents, including ethyl, hydroxy, dimethyl, and tetramethylpiperidyl groups, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The initial step involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
Introduction of Substituents: Subsequent steps involve the introduction of the ethyl, hydroxy, dimethyl, and tetramethylpiperidyl groups through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The substituents on the ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxazolidinone ring may produce an amine.
科学的研究の応用
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE: Lacks the ethyl group, which may affect its reactivity and bioactivity.
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE: Lacks the tetramethyl groups on the piperidyl ring, which may influence its chemical properties.
Uniqueness
The presence of both the ethyl and tetramethylpiperidyl groups in 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE contributes to its unique chemical properties and potential applications. These substituents can affect the compound’s reactivity, stability, and bioactivity, making it distinct from similar compounds.
特性
分子式 |
C16H30N2O3 |
|---|---|
分子量 |
298.42 g/mol |
IUPAC名 |
5-ethyl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H30N2O3/c1-8-15(6)16(7,20)18(12(19)21-15)11-9-13(2,3)17-14(4,5)10-11/h11,17,20H,8-10H2,1-7H3 |
InChIキー |
MMHJMCRZTPXTHP-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(N(C(=O)O1)C2CC(NC(C2)(C)C)(C)C)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide](/img/structure/B14947835.png)
![N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947837.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947849.png)
![4-(2-Chloro-5-trifluoromethyl-phenyl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B14947853.png)
![Butan-2-one, 1-[3-(3,3-dimethyl-2-oxo-butylidene)piperazin-2-ylidene]-3,3-dimethyl-](/img/structure/B14947855.png)
![3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B14947857.png)

![4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B14947862.png)
![1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B14947863.png)

![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide](/img/structure/B14947868.png)
![Methyl 3-(azepan-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B14947879.png)
![2-{1-ethyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14947882.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14947897.png)
